Standard Molar Enthalpy of Vaporization: Z-Isomer vs. E-Isomer
The standard molar enthalpy of vaporization (ΔvapH°) of (Z)-2,2,4,6,6-pentamethylhept-3-ene is 63.2 ± 0.5 kJ/mol, determined experimentally via the transpiration method over the temperature range 288–318 K [1]. In direct comparison, the E-isomer (CAS 27656-49-1) exhibits a ΔvapH° of 65.9 ± 0.3 kJ/mol, measured under equivalent conditions over 291–318 K [1][2]. This 2.7 kJ/mol difference (approximately 4.3% higher for the E-isomer) exceeds the combined experimental uncertainties and reflects weaker intermolecular cohesive forces in the liquid state of the Z-isomer attributable to its cis stereochemistry.
| Evidence Dimension | Standard molar enthalpy of vaporization (ΔvapH°) |
|---|---|
| Target Compound Data | 63.2 ± 0.5 kJ/mol (Z-isomer, CAS 27656-50-4) |
| Comparator Or Baseline | 65.9 ± 0.3 kJ/mol (E-isomer, CAS 27656-49-1) |
| Quantified Difference | Δ = 2.7 kJ/mol; E-isomer ΔvapH° is 4.3% higher than Z-isomer |
| Conditions | Transpiration method; temperature range 288–318 K (Z) and 291–318 K (E); both measurements at T = 298.15 K standard conditions; uncertainty ≤ ±0.5 kJ/mol |
Why This Matters
For processes involving distillation, evaporation, or vapor-phase transport, this measured 4.3% difference in vaporization energy directly impacts energy input requirements, vapor pressure–temperature correlations, and engineering design parameters.
- [1] Verevkin, S. P.; Wandschneider, D.; Heintz, A. Determination of Vaporization Enthalpies of Selected Linear and Branched C7, C8, C9, C11, and C12 Monoolefin Hydrocarbons from Transpiration and Correlation Gas-Chromatography Methods. J. Chem. Eng. Data 2000, 45 (4), 618–625. View Source
- [2] NIST Chemistry WebBook. trans-2,2,4,6,6-pentamethyl-3-heptene. Phase Change Data. View Source
